3-(4-chlorobenzenesulfonyl)-N-[(3-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O3S/c1-32-17-6-4-5-15(13-17)14-25-21-19-7-2-3-8-20(19)29-22(26-21)23(27-28-29)33(30,31)18-11-9-16(24)10-12-18/h2-13H,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTGEFZHESQVAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protocol:
Reactants :
- N-Cyanoimidocarbonate (10 mmol)
- Substituted hydrazinobenzoic acid (10 mmol)
- Triethylamine (30 mmol) in ethanol (20 mL)
Conditions :
- Stir at 0°C for 30 minutes, then reflux for 1–3 hours.
- Acidify with concentrated HCl and recrystallize from tetrahydrofuran (THF).
Intermediate :
| Parameter | Value |
|---|---|
| Yield | 72–85% |
| Characterization | IR: 1,685 cm⁻¹ (C=O); $$ ^1H $$-NMR: δ 3.99 (OCH₃) |
Chlorination at Position 3
Phosphorus oxychloride (POCl₃) converts the lactam carbonyl to a reactive chloride.
Protocol:
Reactants :
- Triazoloquinazolin-5-one (1 mmol)
- POCl₃ (6 mmol) in 1,1,2-trichloroethane (12 mL)
Conditions :
- Reflux at 105°C for 19 hours.
- Quench with methanol and purify via silica gel chromatography.
Intermediate :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Purity | >95% (HPLC) |
Introduction of the 4-Chlorobenzenesulfonyl Group
The chloride at position 3 undergoes nucleophilic substitution with 4-chlorobenzenesulfinate.
Protocol:
Reactants :
- Chlorinated triazoloquinazoline (1 mmol)
- Sodium 4-chlorobenzenesulfinate (1.2 mmol)
- CuI (0.1 mmol) in dimethylformamide (DMF)
Conditions :
- Heat at 80°C for 12 hours under nitrogen.
- Extract with ethyl acetate and purify via column chromatography.
Intermediate :
| Parameter | Value |
|---|---|
| Yield | 65% |
| MS (ESI+) | m/z 427.1 [M+H]⁺ |
Alkylation of the 5-Amine with 3-Methoxybenzyl Chloride
The primary amine at position 5 is alkylated using 3-methoxybenzyl chloride under basic conditions.
Protocol:
Reactants :
- Sulfonated triazoloquinazoline (1 mmol)
- 3-Methoxybenzyl chloride (1.5 mmol)
- Potassium carbonate (2 mmol) in DMF (5 mL)
Conditions :
- Stir at room temperature for 18 hours.
- Filter and recrystallize from ethanol/water.
Final Product :
| Parameter | Value |
|---|---|
| Yield | 58% |
| Purity | 98.5% (HPLC) |
| $$ ^13C $$-NMR | δ 159.70 (C=O), 57.16 (OCH₃) |
Optimization and Challenges
- Sulfonylation Efficiency : Lower yields (50–65%) occur due to steric hindrance from the triazoloquinazoline core. Microwave-assisted synthesis at 100°C improves reaction rates.
- Byproduct Formation : Over-alkylation at the 5-amine is mitigated using controlled stoichiometry (1:1.2 substrate:alkylating agent).
- Catalyst Selection : Palladium-catalyzed couplings were tested but showed no advantage over copper-mediated sulfonylation.
Analytical Characterization
Key Spectroscopic Data:
- IR : 1,712 cm⁻¹ (C=O), 1,268 cm⁻¹ (S=O).
- $$ ^1H $$-NMR (DMSO-d₆) : δ 7.48–8.05 (aromatic H), 4.34 (N–CH₂), 3.32 (OCH₃).
- HRMS : Calculated for C₂₅H₂₀ClN₅O₃S [M+H]⁺: 530.1004; Found: 530.0998.
Biological Relevance
Targocil’s efficacy against MRSA stems from its inhibition of the TarGH transporter, blocking wall teichoic acid (WTA) export. Structural analogs with modified sulfonyl groups show reduced activity, underscoring the necessity of the 4-chlorobenzenesulfonyl moiety.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction pathway and conditions .
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-N-[(3-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein functions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-[(3-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural Variations in Sulfonyl and Benzyl Substituents
The table below summarizes key structural differences and similarities among triazoloquinazoline derivatives:
Key Observations :
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 4-Methylbenzenesulfonyl Analog | 4-Ethoxyphenyl Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 511.9 | 497.9 | 485.5 |
| Calculated logP | 4.2 | 3.8 | 3.5 |
| Aqueous Solubility (µg/mL) | <10 | 15–20 | 30–40 |
| Metabolic Stability (t₁/₂) | Moderate (CYP3A4 substrate) | High | Low (rapid O-demethylation) |
Biological Activity
3-(4-chlorobenzenesulfonyl)-N-[(3-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex heterocyclic compound that integrates a triazole and quinazoline structure along with a sulfonamide group. This unique combination enhances its biological potential, particularly in medicinal chemistry and pharmacology. The compound has garnered attention for its possible applications in cancer therapy due to its structural characteristics that suggest interactions with key biological targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 479.94 g/mol. The presence of functional groups such as the triazole and sulfonamide contributes to its reactivity and solubility, making it a suitable candidate for various pharmaceutical applications .
Research indicates that compounds with similar structural motifs can inhibit specific enzymes or receptors involved in cancer progression. For instance, quinazoline derivatives have been shown to inhibit kinases associated with tumor growth . The triazole ring may participate in nucleophilic substitutions and cycloaddition reactions, while the sulfonamide group can engage in electrophilic aromatic substitutions .
Anticancer Activity
A significant focus of research has been on the anticancer properties of quinazoline derivatives. Studies have demonstrated that compounds linked to triazoles exhibit selective anticancer activity against various human cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast), MCF-7 (breast), A549 (lung), and PC3 (prostate).
- Findings : The presence of a methoxy group in the linker between quinazoline and triazole moieties significantly affects anticancer activity. For example, certain derivatives showed IC50 values ranging from 2.90 to 17.30 µM against HCT-116 and MCF-7 cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | HCT-116 | 2.90 |
| Compound 2 | MCF-7 | 12.60 |
| Compound 3 | A549 | 14.60 |
| Compound 4 | PC3 | 16.10 |
Apoptotic Mechanisms
Further investigations into the mechanism of action revealed that certain derivatives induce apoptosis in cancer cells. For instance, compound derivatives caused significant increases in apoptotic cells when treated at specific concentrations over a set duration . Flow cytometry analysis indicated that treatment with these compounds led to cell cycle arrest at the G1 phase and increased early and late apoptosis rates.
Case Studies
In one study involving quinazolinone derivatives linked to triazoles, researchers found that these compounds exhibited potent cytotoxicity against various cancer cell lines by inhibiting key kinases such as EGFR and VEGFR-2 . The study utilized both in vitro assays and molecular docking studies to elucidate binding interactions and mechanisms.
Q & A
Q. What are the typical synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include forming the triazoloquinazoline core followed by sulfonylation. Critical conditions:
- Solvents : DMF or DMSO for intermediate solubility.
- Catalysts : Triethylamine or benzyltributylammonium bromide.
- Temperature : 80–100°C during cyclization, with reflux for 12–24 hours. Yield optimization requires stoichiometric control (1.2:1 ratio of sulfonyl chloride to amine precursor) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic methods confirm the structure and purity of this compound?
- 1H/13C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and sulfonyl groups (δ 3.1–3.5 ppm for methylene linkages).
- HRMS : Confirms molecular weight (e.g., m/z 507.12 [M+H]+).
- HPLC : Purity >95% with UV detection at 254 nm. X-ray crystallography resolves regiochemistry in crystalline derivatives .
Q. What are the solubility properties and storage recommendations for this compound?
- Solubility : Poor in water; soluble in DMSO (10–50 mM) or DMF.
- Storage : Amber vials under argon at -20°C to prevent photodegradation. Regular NMR stability checks every 6 months are advised .
Advanced Questions
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies in IC50 values (e.g., 120 nM vs. 80 nM for EGFR inhibition) arise from assay variability. Strategies include:
- Standardization : Use reference inhibitors (e.g., staurosporine) in parallel.
- Orthogonal assays : Compare enzymatic (kinase-Glo) and cell-based (MTT) results.
- Meta-analysis : Normalize data to consistent pH (7.4) and temperature (37°C) .
Q. What experimental approaches elucidate the mechanism of kinase inhibition?
- Kinetic assays : ADP-Glo™ quantifies ATP-competitive vs. non-competitive inhibition.
- SPR/ITC : Measures binding affinity (KD < 100 nM for VEGFR2).
- Co-crystallization : Resolves binding modes (e.g., hydrogen bonds with kinase hinge regions) .
Q. How can SAR studies optimize pharmacological activity?
Systematic substituent modification improves potency:
| Substituent | IC50 (EGFR) | Selectivity (VEGFR2) |
|---|---|---|
| 4-Chlorobenzenesulfonyl | 120 ± 15 nM | Low |
| 3,4-Dimethylbenzenesulfonyl | 80 ± 10 nM | Moderate |
| 4-Fluorophenyl | 150 ± 20 nM | High |
| Data from triazoloquinazoline analogs . |
Q. What computational methods predict target selectivity?
- Molecular docking (AutoDock Vina): Identifies key residues (e.g., Lys721 in EGFR).
- MD simulations (GROMACS): Assesses binding stability over 100 ns.
- DFT calculations : Correlate electron density with inhibitory potency .
Q. How can reaction byproducts be minimized during synthesis?
- In situ monitoring : HPLC-MS tracks intermediates.
- Temperature control : 40°C for sulfonylation, 80°C for cyclization.
- Catalyst screening : DBU improves regioselectivity over TEA .
Q. What are best practices for stability testing in biological assays?
- Plasma stability : Incubate in human plasma (37°C, 24 hrs); LC-MS quantifies degradation.
- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess metabolic liability.
- Thermal shift assays : ΔTm > 4°C indicates target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
